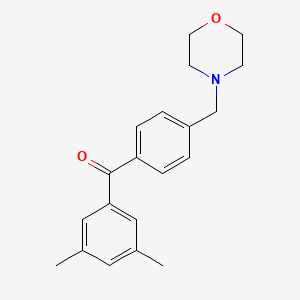

3,5-Dimethyl-4'-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dimethyl-4’-morpholinomethyl benzophenone is a compound with the molecular formula C20H23NO2 . It is also known as Michler’s ketone, a fluorescent compound that is extensively used in various fields of research and industry due to its unique properties.

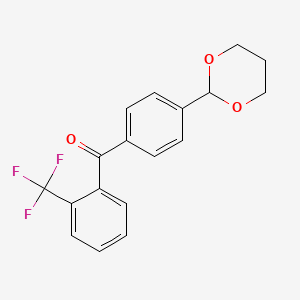

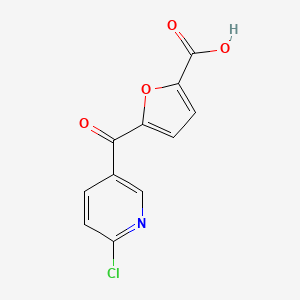

Molecular Structure Analysis

The 3,5-dimethyl-4’-morpholinomethyl benzophenone molecule contains a total of 48 bonds. There are 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dimethyl-4’-morpholinomethyl benzophenone is 309.4 g/mol. More detailed physical and chemical properties are not available in the current resources.科学研究应用

Photochemical Properties and Applications

Benzophenone (BP) photochemistry plays a significant role in various fields like biological chemistry, bioorganic chemistry, and material science. BP photophores, upon excitation, form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds. This leads to diverse applications such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity with water, stability in ambient light, and convenient excitation make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Polymerization Photoinitiators

The reactivity of substituted benzophenones like 3,5-Dimethyl-4'-morpholinomethyl benzophenone is crucial in polymerization processes. The efficiency of these photoinitiators, as demonstrated by the behavior of various hydroxyalkylphenylketones, is significantly influenced by the nature and position of substituents. These compounds play a pivotal role in the polymerization of materials like methyl methacrylate (MMA) and are fundamental in developing photosensitive copolymerizable systems, providing polymers with high reactivity and durability (Fouassier, Ruhlmann, Graff, Morlet‐Savary, & Wieder, 1995).

Synthesis and Structural Analysis

The study of the reaction of similar compounds to 3,5-Dimethyl-4'-morpholinomethyl benzophenone, like 2,5-dimethyl-3,4-dinitrothiophen, with secondary amines, contributes to the understanding of their structural and reactive properties. Such research helps in elucidating the crystal structure, bond lengths, and steric hindrances, crucial for the development of new chemical entities and materials (Mugnoli, Dell'erba, Guanti, & Novi, 1980).

Anticancer Drug Synthesis

Benzophenone derivatives, including those with morpholine groups, are investigated for their potential in anticancer drug synthesis. These compounds have shown significant cytotoxicity against various cancer cell lines, leading to research in synthesizing novel benzophenone analogues and evaluating their role in inhibiting neoplastic development (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Environmental Applications

Benzophenone derivatives are also significant in environmental applications. For example, the study on the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins highlights the environmental-friendly methods of dealing with pollutants and protecting water resources (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).

安全和危害

While specific safety and hazard information for 3,5-Dimethyl-4’-morpholinomethyl benzophenone is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding ingestion and inhalation .

属性

IUPAC Name |

(3,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRMCWKZGFPWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642640 |

Source

|

| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4'-morpholinomethyl benzophenone | |

CAS RN |

898770-17-7 |

Source

|

| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。